6-Amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dione
CAS No.: 571149-78-5
Cat. No.: VC6070297
Molecular Formula: C16H22N4O3
Molecular Weight: 318.377
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 571149-78-5 |
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Molecular Formula | C16H22N4O3 |
Molecular Weight | 318.377 |
IUPAC Name | 6-amino-1-butyl-5-[(2-methoxyphenyl)methylamino]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C16H22N4O3/c1-3-4-9-20-14(17)13(15(21)19-16(20)22)18-10-11-7-5-6-8-12(11)23-2/h5-8,18H,3-4,9-10,17H2,1-2H3,(H,19,21,22) |
Standard InChI Key | FLSNRHFZAAEVJQ-UHFFFAOYSA-N |
SMILES | CCCCN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2OC)N |
Introduction
Chemical Identity and Structural Characteristics
6-Amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dione is a heterocyclic organic compound belonging to the pyrimidinedione family. Its molecular formula is CHNO, with a molecular weight of 318.38 g/mol. The compound features a pyrimidine-2,4-dione core substituted at positions 1, 5, and 6:
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Position 1: A butyl group (-CH)
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Position 5: A 2-methoxy-benzylamino group (-NH-CH-CH-OCH)
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Position 6: An amino group (-NH)
The 2-methoxy substitution on the benzyl ring distinguishes this compound from simpler analogs like 6-amino-5-benzylamino-1-butylpyrimidine-2,4-dione (CAS 721415-06-1) . The methoxy group enhances electron density, potentially influencing solubility and receptor-binding interactions .
Table 1: Comparative Molecular Properties of Pyrimidinedione Analogs
Synthesis and Manufacturing Pathways
The synthesis of pyrimidinedione derivatives typically involves cyclocondensation or multi-step functionalization strategies. For 6-amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dione, a plausible route includes:
Key Synthetic Steps
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Core Formation: Reacting 6-aminouracil with butyl iodide under basic conditions to introduce the 1-butyl group .
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Benzylamination: Coupling the intermediate with 2-methoxy-benzylamine via nucleophilic substitution or reductive amination .
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Purification: Chromatographic techniques to isolate the target compound, as reported for analogs in .
Reaction Optimization
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Microwave Irradiation: Reduces reaction times from hours to minutes, as demonstrated in pyrimido-diazepine syntheses .
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Catalysts: Palladium or copper catalysts enhance coupling efficiency for arylaminations .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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LogP: Estimated at 1.8 (moderate lipophilicity due to the butyl chain) .
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Aqueous Solubility: Limited (<1 mg/mL at pH 7.4), necessitating formulation aids like cyclodextrins .
Spectroscopic Data
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NMR:
Comparative Analysis with Structural Analogs
Table 2: Biological Activities of Pyrimidinedione Derivatives
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